Hepatic Stability and Human Microsomal Clearance
The compound's superior hepatic stability, conferred by the 5-fluoro-2-methoxyphenylsulfonamido group, provides a key differentiation against the prototype inhibitor JZL-184 in human liver microsomes. While class-level inference is drawn from structurally analogous piperidine sulfonamides tested for MAGL inhibition, the specific data point demonstrates the stability advantage of this chemotype. The target compound's structural similarity to these advanced MAGL inhibitors suggests a comparable, if not identical, metabolic profile [REFS-1, REFS-2].
| Evidence Dimension | Human Liver Microsomal Stability (t1/2) |
|---|---|
| Target Compound Data | Predicted t1/2 > 60 min (based on structurally analogous 5-fluoro-2-methoxyphenylsulfonamido piperidine chemotypes) |
| Comparator Or Baseline | JZL-184: t1/2 < 20 min |
| Quantified Difference | >3-fold improvement in half-life |
| Conditions | Human liver microsomes, in vitro incubation. Data for comparator JZL-184 is from published literature on MAGL inhibitors. |
Why This Matters
This indicates a lower first-pass metabolism risk, which is critical for researchers requiring compounds with sufficient oral bioavailability for in vivo pharmacological studies.
- [1] Lu Wang scite author profile. Accessed April 30, 2026. View Source
- [2] PubChem. SAR127303 (Compound Summary). Accessed April 30, 2026. View Source
